molecular formula C14H9NO2 B1624245 Cyanic acid, 4-benzoylphenyl ester CAS No. 143814-18-0

Cyanic acid, 4-benzoylphenyl ester

Cat. No. B1624245
M. Wt: 223.23 g/mol
InChI Key: VESOYJBKIYTTEL-UHFFFAOYSA-N
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Description

“Cyanic acid, 4-benzoylphenyl ester” is a type of cyanate ester . Cyanate esters are chemical compounds in which the hydrogen atom of the cyanic acid is replaced by an organyl group . The resulting compound is termed a cyanate ester, with the formula R−O−C≡N, where R is an organyl group .


Molecular Structure Analysis

The molecular structure of cyanate esters can be represented by the formula R−O−C≡N, where R is an organyl group . The molecular weight of “Cyanic acid, phenyl ester” is 119.1207 .


Chemical Reactions Analysis

The general reaction mechanism of esters involves two steps: nucleophilic attack on the carbonyl and removal of the leaving group . Although aldehydes and ketones also contain a carbonyl, their chemistry is distinctly different because they do not contain a suitable leaving group .


Physical And Chemical Properties Analysis

The physical and chemical properties of cyanate esters can vary depending on the specific compound. For example, “Cyanic acid, phenyl ester” has a molecular weight of 119.1207 .

Safety And Hazards

While specific safety and hazard information for “Cyanic acid, 4-benzoylphenyl ester” was not found, it’s important to handle all chemicals with care and follow appropriate safety protocols. For example, cyanuric acid, a related compound, is not classified as a hazardous substance or mixture .

Future Directions

Cyanate esters, including “Cyanic acid, 4-benzoylphenyl ester”, have potential for use in high-temperature applications in aerospace and defense . They offer increased design and processing flexibility in addition to significant weight savings . The thermal stability of cyanate esters can be improved with various inorganic additives .

properties

IUPAC Name

(4-benzoylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-10-17-13-8-6-12(7-9-13)14(16)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESOYJBKIYTTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439272
Record name Cyanic acid, 4-benzoylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanic acid, 4-benzoylphenyl ester

CAS RN

143814-18-0
Record name Cyanic acid, 4-benzoylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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